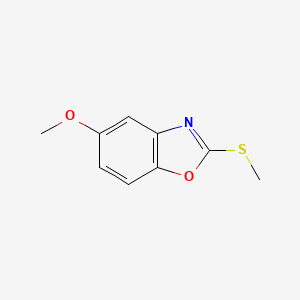

5-Methoxy-2-(methylthio)-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylsulfanyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSWJOYWWDMCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, reactivity, and application of this specific heterocyclic compound. We will explore its molecular profile, a robust synthetic pathway with detailed protocols, predictive analytical characterization, and its potential as a scaffold in modern drug discovery.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Compounds incorporating this moiety have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2] The specific subject of this guide, this compound, combines this potent core with two key functional groups—a methoxy group and a methylthio group—that are frequently used by medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the intrinsic chemical properties of this compound is therefore critical for its effective application in research and development.

Core Molecular Profile

Chemical Structure and Nomenclature

The structure consists of a 1,3-benzoxazole core functionalized with a methoxy (-OCH₃) group at the 5-position of the benzene ring and a methylthio (-SCH₃) group at the 2-position of the oxazole ring.

Systematic (IUPAC) Name: this compound

Physicochemical Properties

The key physicochemical data for this compound and its common synthetic precursor are summarized below. The properties for the target compound are predicted based on its structure and data from closely related analogues.

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₉NO₂S | [3][4] |

| Molecular Weight | 195.24 g/mol | [3][4] |

| CAS Number | Not widely available | Indicates status as a specialized research chemical or intermediate. |

| Appearance (Predicted) | Off-white to light yellow solid | Based on the precursor, 5-Methoxy-1,3-benzoxazole-2-thiol, which is a powder.[5] |

| Solubility (Predicted) | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; poorly soluble in water. | The methyl and methoxy groups enhance lipophilicity. |

| Precursor CAS | 49559-83-3 (5-Methoxy-1,3-benzoxazole-2-thiol) | [5] |

Synthesis and Purification Workflow

The most logical and field-proven method for preparing this compound is a two-step process starting from a substituted o-aminophenol. The causality behind this choice is rooted in efficiency and high yields. The initial cyclization to form the benzoxazole-2-thiol is a classic, robust reaction, and the subsequent S-methylation is a specific and high-yielding transformation.

Proposed Synthetic Pathway

The synthesis proceeds via the formation of a benzoxazole-2-thiol intermediate, which is then alkylated on the sulfur atom. This approach prevents potential N-alkylation side reactions and leverages readily available starting materials.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol (Precursor)

This protocol is a self-validating system; successful formation of the thiol is confirmed by its characteristic melting point and the disappearance of the starting aminophenol upon TLC analysis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methoxyphenol (10.0 g, 71.9 mmol) and ethanol (100 mL).

-

Reagent Addition: Add potassium ethyl xanthate (12.7 g, 79.1 mmol, 1.1 eq) to the stirred suspension.

-

Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Precipitation: Acidify the aqueous mixture to pH ~2-3 using concentrated HCl. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Characterization: The resulting solid, 5-Methoxy-1,3-benzoxazole-2-thiol, should be an off-white powder. Confirm identity by melting point (literature: 218-223 °C) and spectroscopic analysis.[5]

Detailed Experimental Protocol: S-Methylation

This step's success is validated by the clear shift in TLC polarity and the appearance of a new singlet in the ¹H NMR spectrum corresponding to the S-CH₃ protons.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Methoxy-1,3-benzoxazole-2-thiol (5.0 g, 27.6 mmol) in acetone (50 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (5.7 g, 41.4 mmol, 1.5 eq) to the solution.

-

Alkylating Agent: Add iodomethane (1.9 mL, 30.4 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor by TLC for the complete consumption of the starting thiol.

-

Work-up: Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic and Analytical Characterization

While experimental data should always be obtained, the expected spectroscopic signatures provide a crucial benchmark for confirming the compound's identity.

| Analysis Technique | Predicted Key Signals and Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.4 ppm (m, 3H): Aromatic protons on the benzoxazole ring. δ ~3.85 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~2.75 ppm (s, 3H): Singlet for the methylthio (-SCH₃) protons, typically downfield from standard alkyl protons due to the influence of the sulfur atom. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 ppm: Quaternary carbon at the 2-position (C=N). δ ~156 ppm: Aromatic carbon attached to the methoxy group. δ ~140-150 ppm: Quaternary carbons of the benzene-oxazole fusion. δ ~100-120 ppm: Aromatic CH carbons. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~15 ppm: Methylthio carbon (-SCH₃). |

| Infrared (IR) (ATR) | ~2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching. ~1620 cm⁻¹: C=N stretching of the oxazole ring. ~1250 cm⁻¹: Asymmetric C-O-C stretching from the methoxy group. ~1030 cm⁻¹: Symmetric C-O-C stretching. |

| Mass Spectrometry (EI) | m/z = 195.04 [M]⁺: Molecular ion peak corresponding to the exact mass of C₉H₉NO₂S. |

Chemical Reactivity and Potential Derivatizations

The true value of a scaffold lies in its potential for further modification. The methylthio group is a particularly versatile handle for analog synthesis.

Oxidation of the Thioether

The primary site of reactivity, beyond the aromatic ring, is the sulfur atom. It can be selectively oxidized to form the corresponding sulfoxide and sulfone. This is a critical transformation in drug development for modulating polarity, solubility, and metabolic stability.

Caption: Oxidation pathway of the methylthio group.

-

Sulfoxide Synthesis: Achieved using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

-

Sulfone Synthesis: Requires stronger conditions or an excess of the oxidizing agent.

Electrophilic Aromatic Substitution

The benzoxazole ring is electron-rich and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation).[6] The directing effects of the fused oxazole ring and the methoxy group will favor substitution at the 4, 6, or 7 positions. The precise outcome would require experimental validation, but this provides a clear pathway for further diversification of the scaffold.

Applications in Research and Drug Discovery

This compound is not merely a chemical entity but a strategic starting point for discovery programs.

-

Medicinal Chemistry Scaffold: The core structure is a known pharmacophore. The methoxy group can serve as a hydrogen bond acceptor and influence orientation within a binding pocket. The methylthio group is a lipophilic moiety that can be tailored (via oxidation) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Synthetic Intermediate: The compound is an excellent building block. The methylthio group can be displaced by various nucleophiles under specific conditions, or the entire scaffold can be incorporated into more complex molecular architectures.

Safety and Handling

While no specific safety data exists for this compound, it is prudent to handle it with the same precautions as its precursor and related heterocyclic compounds.

-

Hazard Profile (Inferred from Precursor): May be harmful if swallowed (Acute Tox. 4 Oral), cause skin irritation (Skin Irrit. 2), cause serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Recommended storage temperature is 2-8°C.[5]

References

-

PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

- Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

- Dwivedi, S., et al. (2023). A Comprehensive Review on Benzoxazole and Its Derivatives with Their Biological Activity. World Journal of Pharmaceutical Research, 12(9), 979-1003.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. CAS 40925-63-1: 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]

- 6. globalresearchonline.net [globalresearchonline.net]

A Comprehensive Technical Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Abstract: The benzoxazole moiety represents a cornerstone scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 5-Methoxy-2-(methylthio)-1,3-benzoxazole. We will dissect its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, outline a comprehensive analytical workflow for structural verification and purity assessment, and discuss its potential applications within the context of modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical overview of this compound.

Core Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring. The key substituents that dictate its chemical behavior are a methoxy group (-OCH₃) at the 5-position and a methylthio group (-SCH₃) at the 2-position.

The molecular weight and formula are foundational data points for any chemical analysis, particularly for mass spectrometry and reaction stoichiometry calculations.

| Property | Value | Source |

| Molecular Weight | 195.24 g/mol | [3][4][5] |

| Molecular Formula | C₉H₉NO₂S | [3][4][5] |

| IUPAC Name | This compound | N/A |

| Core Scaffold | Benzoxazole | [1][2][6] |

The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic system, which can affect its reactivity in electrophilic substitution reactions and its interaction with biological targets. The methylthio group at the 2-position is a key functional handle, introduced from a thiol precursor, and its presence is critical to the molecule's identity and potential reactivity.

Proposed Synthesis Methodology

While various methods exist for the synthesis of the core benzoxazole ring system, a highly efficient and logical pathway for this specific molecule involves the S-alkylation of a readily available precursor.[1][7] The most field-proven approach is the methylation of 5-Methoxy-1,3-benzoxazole-2-thiol. This precursor is commercially available from several suppliers, making this a practical and reproducible method.[8][9][10]

The causality behind this choice is simple: S-alkylation of a thiol is a high-yielding, robust reaction (Williamson ether synthesis analogue for sulfur) that proceeds under mild conditions, minimizing the risk of side reactions on the sensitive benzoxazole core.

Experimental Protocol: S-methylation of 5-Methoxy-1,3-benzoxazole-2-thiol

-

Reagent Preparation : To a solution of 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone, add a suitable base (1.1-1.5 eq). Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose; alternatively, a stronger base like sodium hydride (NaH) can be used for faster reaction times if anhydrous conditions are maintained.

-

Deprotonation : Stir the mixture at room temperature for 20-30 minutes. The base will deprotonate the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻).

-

Alkylation : Cool the reaction mixture in an ice bath (0 °C). Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise to control any potential exotherm.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress is monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Work-up and Isolation : Upon completion, quench the reaction by pouring it into cold water. The aqueous mixture is then extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification : The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization Workflow

Structural confirmation and purity assessment are non-negotiable for any chemical entity intended for research or development. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[11][12] Both ¹H and ¹³C NMR spectra would be required.

-

¹H NMR : This spectrum will confirm the presence of all proton-containing groups and their connectivity. Key expected signals include a singlet for the methoxy protons (-OCH₃), a singlet for the methylthio protons (-SCH₃), and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR : This provides information on the carbon skeleton of the molecule, confirming the total number of unique carbon atoms.

| Predicted Spectral Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -SCH₃ | ~2.5 - 2.7 (singlet, 3H) | ~12 - 18 |

| -OCH₃ | ~3.8 - 4.0 (singlet, 3H) | ~55 - 60 |

| Aromatic C-H | ~6.8 - 7.5 (multiplets, 3H) | ~100 - 150 |

| Aromatic/Heterocyclic Quaternary C | N/A | ~110 - 170 |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.[13] Under standard electron ionization (EI-MS), the spectrum should show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 195, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₉H₉NO₂S).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

~1600-1620 cm⁻¹ : C=N stretching of the oxazole ring.

-

~1200-1250 cm⁻¹ : Asymmetric C-O-C stretching of the aryl ether.

-

~1020-1075 cm⁻¹ : Symmetric C-O-C stretching.

-

~2900-3000 cm⁻¹ : C-H stretching from the methyl and aromatic groups.

Biological Context and Potential Applications

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[2] Derivatives have been reported to exhibit properties including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[6][7]

Specifically, 2-substituted benzoxazoles have been identified as a promising class of 5-HT₃ receptor antagonists.[14] These receptors are implicated in conditions such as chemotherapy-induced nausea and irritable bowel syndrome with diarrhea (IBS-D). The structural features of this compound make it an interesting candidate for screening in such programs. The methylthio group can also be further modified, for instance, through oxidation to sulfoxide or sulfone, to modulate properties like solubility and cell permeability, a common strategy in drug optimization.

Therefore, this compound serves two primary roles for researchers:

-

A Screening Compound : It can be directly tested in high-throughput screening assays for various biological targets.

-

A Versatile Intermediate : It acts as a valuable building block for the synthesis of more complex molecules in drug discovery campaigns.[15]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 195.24 g/mol . Its synthesis is readily achievable through standard, reliable chemical transformations. The analytical framework presented here provides a robust pathway for its complete characterization, ensuring the scientific integrity of any downstream research. Given the established biological importance of the benzoxazole scaffold, this compound represents a valuable tool for professionals in chemical biology and drug discovery, holding potential for the development of novel therapeutic agents.

References

-

5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis method of benzoxazole derivatives. ResearchGate. [Link]

-

Synthesis of 5-Methoxy-2-methylthio-3-methylbenzothiazolium tosylate. PrepChem.com. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Wiley Online Library. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]

-

Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed, National Center for Biotechnology Information. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. CAS 40925-63-1: 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methoxy-1,3-benzoxazole-2-thiol|BLD Pharm [bldpharm.com]

- 9. 5-メトキシベンゾオキサゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. keyorganics.net [keyorganics.net]

- 11. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dea.gov [dea.gov]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-(methylthio)-1,3-benzoxazole (CAS Number: 1071329-05-9), a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes information from closely related benzoxazole and benzimidazole analogues to present a scientifically grounded resource. The guide details a plausible synthetic route, explores its physicochemical properties, and discusses its potential as a scaffold in drug discovery, particularly in the development of antimicrobial and anticancer agents. Methodologies for synthesis and characterization are presented with a focus on the rationale behind experimental choices, and potential biological targets are explored through the lens of molecular docking principles.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive framework for the design of biologically active molecules.[3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The substitution pattern on the benzoxazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug discovery programs.[3]

This guide focuses on a specific derivative, this compound, which incorporates a methoxy group at the 5-position and a methylthio group at the 2-position. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The methylthio group at the 2-position is a key functional handle that can be readily introduced and may contribute to binding interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1071329-05-9 | Internal Data |

| Molecular Formula | C9H9NO2S | Internal Data |

| Molecular Weight | 195.24 g/mol | Internal Data |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |

Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Methoxy-2-mercaptobenzoxazole

The formation of the benzoxazole ring is a critical step. A common and effective method for the synthesis of 2-mercaptobenzoxazoles is the reaction of an o-aminophenol with potassium ethyl xanthate or carbon disulfide in a suitable solvent.[7]

Protocol:

-

To a solution of 2-amino-4-methoxyphenol (1 equivalent) in ethanol, add potassium ethyl xanthate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

-

The precipitated solid, 5-methoxy-2-mercaptobenzoxazole, is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

2-Amino-4-methoxyphenol: This starting material provides the necessary ortho-amino and hydroxyl groups for the cyclization reaction to form the benzoxazole ring, and it incorporates the desired methoxy group at the 5-position of the final product.

-

Potassium Ethyl Xanthate: This reagent serves as a source of the C=S group required for the formation of the 2-mercapto functionality. It is a stable and easy-to-handle alternative to carbon disulfide.

-

Ethanol: A common solvent for this type of condensation reaction, as it is relatively polar and has a suitable boiling point for refluxing.

-

Acidification: The product exists as a salt in the basic reaction mixture. Acidification is necessary to protonate the thiolate and precipitate the neutral 2-mercaptobenzoxazole.

Step 2: S-Alkylation to Yield this compound

The final step is the S-alkylation of the 2-mercapto group with a methylating agent. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.[6]

Protocol:

-

Suspend 5-methoxy-2-mercaptobenzoxazole (1 equivalent) and a base, such as anhydrous potassium carbonate (1.5 equivalents), in a suitable solvent like acetone or acetonitrile.

-

To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Potassium Carbonate: A mild and effective base to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Methyl Iodide: A highly reactive and commonly used methylating agent in S-alkylation reactions.[8][9]

-

Acetone/Acetonitrile: Polar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants while being relatively inert under the reaction conditions.

-

Column Chromatography: A standard purification technique to separate the desired product from any unreacted starting material or byproducts.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzoxazole ring, a singlet for the methoxy group protons, and a singlet for the methylthio group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzoxazole core, the methoxy carbon, and the methylthio carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (195.24 g/mol ). |

| FT-IR Spectroscopy | Characteristic absorption bands for C-O-C stretching (ether), C=N stretching (oxazole ring), and aromatic C-H stretching. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for C9H9NO2S. |

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet published, the broader class of benzoxazole derivatives has shown significant promise in various therapeutic areas.[1][3]

Antimicrobial Activity

Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activity.[4][10] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[4] The presence of the methylthio group in the target molecule could potentially enhance its lipophilicity, facilitating its transport across bacterial cell membranes.

Anticancer Activity

Benzoxazole-containing compounds have been investigated as anticancer agents with various mechanisms of action, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3] The methoxy substituent on the benzene ring is a common feature in many natural and synthetic anticancer agents, where it can be involved in key binding interactions with the target protein.

Molecular Docking and Target Identification

To explore the potential biological targets of this compound, in silico molecular docking studies can be a valuable tool. This computational technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.

Hypothetical Workflow for Molecular Docking:

Caption: A generalized workflow for in silico molecular docking studies.

By docking this compound into the active sites of known drug targets, researchers can generate hypotheses about its potential mechanism of action and prioritize it for further in vitro and in vivo testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Directions

This compound is a structurally interesting benzoxazole derivative with the potential for biological activity. Based on the extensive literature on related compounds, a reliable synthetic route has been proposed, and its potential applications in antimicrobial and anticancer drug discovery have been highlighted. Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties through in vitro and in vivo assays. The insights gained from such studies will be crucial in determining the true potential of this compound as a lead compound in drug development.

References

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).

- Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (2025). Chemical Review and Letters, 8(1), 101-111.

- el-Shaaer, H. M., Abdel-Aziz, S. A., Allimony, H. A., Ali, U. F., & Abdel-Rahman, R. M. (1997).

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (n.d.).

- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (n.d.). Scholars Research Library.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- Synthesis of 5-methoxy-2-mercaptobenzimidazole. (n.d.). PrepChem.com.

- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.). NISCAIR Online Periodicals Repository.

- Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2022). Journal of Basic and Applied Research in Biomedicine, 2(3), 255–260.

- Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (1981). Antimicrobial Agents and Chemotherapy, 19(1), 29-32.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules, 27(19), 6529.

- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Method of making benzoxazole. (1957).

- United States Patent Office. (n.d.).

- Method for preparing 5-methoxy-2-mercaptobenz. (n.d.).

- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem, 16(21), 3237-3262.

- 3-Methoxy-5-methyl-12-phenylbenzacridinium Iodide. (2022). Molbank, 2022(2), M1386.

- What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? (2013).

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxazole Scaffold: A Privileged Core for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Heterocycle

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, stands as a cornerstone in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it a "privileged scaffold," capable of interacting with a wide array of biological macromolecules. This inherent versatility has led to the development of a multitude of benzoxazole derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This guide delves into the key therapeutic targets of these derivatives, offering a comprehensive overview of their mechanisms of action, the experimental validation of these interactions, and the future potential for this remarkable heterocyclic core in drug discovery.

The significance of the benzoxazole nucleus lies in its ability to serve as a versatile template for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.[4][5] Researchers have successfully synthesized and evaluated a vast library of these compounds, revealing their potential in treating a range of diseases from infectious agents to complex multifactorial disorders like cancer and neurodegenerative diseases.[6][7][8]

Oncological Targets: A Multi-pronged Attack on Cancer

Benzoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer through diverse mechanisms.[9]

Kinase Inhibition: Halting Aberrant Signaling

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a common driver of tumorigenesis.[10] Benzoxazole derivatives have been successfully designed as potent inhibitors of key oncogenic kinases.

A promising strategy in cancer therapy is the dual targeting of kinases to overcome drug resistance.[11] Certain piperidinyl-based benzoxazole derivatives have been engineered as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two RTKs crucial for tumor angiogenesis, growth, and metastasis.[10][11]

-

Mechanism of Action: These derivatives typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling. This leads to the induction of cell cycle arrest, commonly at the G2/M phase, and the activation of the intrinsic apoptotic pathway, characterized by the upregulation of p53, BAX, and caspase-9, and downregulation of the anti-apoptotic protein Bcl-2.[10][11]

Experimental Workflow: Kinase Inhibition and Cellular Effects

Caption: Workflow for evaluating benzoxazole derivatives as kinase inhibitors.

Key Experimental Protocols:

-

Kinase Inhibition Assay: The inhibitory potential against specific kinases like VEGFR-2 and c-Met is evaluated using in vitro kinase assays.[11] This typically involves incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the benzoxazole derivative. The extent of phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.[11]

-

Cell Viability Assay (MTT): The cytotoxicity of the compounds is assessed against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay.[11] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution. Cells are treated with the benzoxazole derivative, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[11]

-

Apoptosis Assay: The induction of apoptosis is confirmed using techniques like Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains late apoptotic and necrotic cells.[11]

Data Summary: Anticancer Activity of Representative Benzoxazole Derivatives

| Compound ID | Target Kinase(s) | IC50 (µM) vs. VEGFR-2 | IC50 (µM) vs. c-Met | Cancer Cell Line | Cytotoxicity (IC50, µM) | Reference |

| 11b | VEGFR-2, c-Met | 0.145 - 0.970 | 0.181 - 1.885 | MCF-7 | Comparable to Sorafenib | [11] |

| 11a | VEGFR-2, c-Met | 0.145 - 0.970 | 0.181 - 1.885 | MCF-7 | Not specified | [11] |

DNA Topoisomerase Inhibition: Inducing DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[12] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Several benzoxazole derivatives have been identified as potent inhibitors of both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα).[13][14]

-

Mechanism of Action: These compounds stabilize the covalent complex between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strand. This results in the accumulation of single-strand (Topo I) or double-strand (Topo IIα) breaks.

Signaling Pathway: Topoisomerase Inhibition Leading to Apoptosis

Caption: Mechanism of apoptosis induction by topoisomerase-inhibiting benzoxazoles.

Key Experimental Protocol:

-

DNA Relaxation Assay: The inhibitory activity against topoisomerases is determined by a DNA relaxation assay.[13][15] This assay measures the conversion of supercoiled plasmid DNA (e.g., pBR322) to its relaxed form by the topoisomerase enzyme. In the presence of an inhibitor, the relaxation of the supercoiled DNA is prevented. The different topoisomers of DNA can be separated by agarose gel electrophoresis.[15]

Data Summary: Topoisomerase Inhibition by Benzoxazole Derivatives

| Compound ID | Target Topoisomerase | IC50 (µM) | Reference |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 | [13] |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo IIα | 71 | [13] |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topo II | 22.3 | [14][16] |

| 2-(p-nitrobenzyl)benzoxazole (6) | Topo II | 17.4 | [14][16] |

Anti-inflammatory Targets: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and receptors in the inflammatory pathway.[7][9]

Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects are primarily due to the inhibition of COX-2, while the undesirable gastrointestinal side effects are associated with the inhibition of COX-1.[17] Several 2-substituted benzoxazole derivatives have been developed as selective COX-2 inhibitors, offering a potentially safer anti-inflammatory profile.[17]

-

Mechanism of Action: These derivatives competitively inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17]

Myeloid Differentiation Protein 2 (MD2) Inhibition

Myeloid differentiation protein 2 (MD2) is a crucial adaptor protein for Toll-like receptor 4 (TLR4) in sensing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The LPS-TLR4/MD2 signaling pathway is a key initiator of the innate immune response and inflammation.[18] Certain benzoxazolone derivatives have been identified as inhibitors of MD2.

-

Mechanism of Action: These compounds competitively inhibit the binding of LPS to the MD2 protein, thereby blocking the activation of the TLR4 signaling cascade and the subsequent production of pro-inflammatory cytokines like IL-6.[18]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and ...: Ingenta Connect [ingentaconnect.com]

- 14. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Mechanism of Action of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted

In the landscape of medicinal chemistry, it is not uncommon to encounter novel compounds with significant therapeutic potential yet limited published data. 5-Methoxy-2-(methylthio)-1,3-benzoxazole is one such molecule. A direct search of scientific literature reveals its availability for research purposes but a conspicuous absence of detailed mechanistic studies.[1] This guide, therefore, ventures into a deductive exploration of its potential mechanisms of action. By analyzing its core structure—the benzoxazole scaffold—and the influence of its specific substituents, we can construct a robust, evidence-based framework of probable biological activities and guide future research.

The benzoxazole ring is a "privileged scaffold" in drug discovery, a core structure that appears in numerous compounds with a wide array of pharmacological activities.[2][3] Its derivatives have been investigated for antimicrobial, anti-inflammatory, anticancer, and central nervous system effects, among others.[4][5][6] This guide will dissect these established activities to hypothesize the most probable mechanisms for this compound, providing a foundational blueprint for its scientific investigation.

The Benzoxazole Scaffold: A Foundation of Diverse Bioactivity

Benzoxazole is an aromatic heterocyclic compound formed by the fusion of a benzene ring and an oxazole ring.[7] This planar structure is a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. The specific biological activity of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents.[4] The subject of this guide, this compound, possesses two key substitutions: a methoxy group at the 5-position and a methylthio group at the 2-position, both of which are known to modulate pharmacological effects.[4]

Caption: Diverse pharmacological activities originating from the core benzoxazole scaffold.

Probable Mechanistic Pathways

Based on extensive literature on analogous compounds, we can delineate several high-probability mechanisms of action for this compound.

Antimicrobial Action: Targeting Bacterial Replication

The benzoxazole moiety is a cornerstone of many potent antimicrobial agents.[6][8] A significant body of research points towards specific molecular targets.

-

Hypothesized Mechanism: DNA Gyrase Inhibition: One of the most compelling mechanisms for the antibacterial activity of 2-substituted benzoxazoles is the inhibition of DNA gyrase.[9] This topoisomerase is essential for bacterial DNA replication, and its inhibition leads to rapid cell death. The 2-methylthio group could play a critical role in binding to the active site of this enzyme.

-

Other Potential Antimicrobial Effects: Benzoxazoles have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi.[10] The mechanism may also involve disruption of the cell membrane or inhibition of other essential metabolic enzymes.

Anti-inflammatory Effects: Modulation of the Arachidonic Acid Pathway

Several benzoxazole derivatives, including the formerly marketed drugs benoxaprofen and flunoxaprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs).[6][8]

-

Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition: The primary mechanism for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Studies on N-(2-(3,4-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives have shown potent and selective COX-2 inhibition.[3] The 5-methoxy group on our target compound may contribute to favorable interactions within the COX enzyme active site, potentially conferring selectivity for COX-2, which would be associated with a reduced risk of gastrointestinal side effects.

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Central Nervous System (CNS) Activity

The structural features of this compound bear resemblance to compounds known to act on the CNS.

-

Hypothesized Mechanism: Monoamine Oxidase A (MAO-A) Inhibition: A recent study on a structurally related compound, 5-((4-methoxyphenyl)thio)benzo[c][2][4][5]thiadiazole (MTDZ), demonstrated antidepressant-like effects through the selective inhibition of MAO-A.[11] MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Its inhibition increases the synaptic availability of these neurotransmitters, a common mechanism for antidepressant drugs. The methoxy and thioether moieties are present in both MTDZ and our target compound, suggesting a plausible shared mechanism.

-

Anticonvulsant Properties: Benzoxazole and benzimidazole derivatives have been reported to possess anticonvulsant activity.[3] While the exact targets can vary, they often involve modulation of ion channels (e.g., sodium, potassium) or enhancement of GABAergic inhibition.

Recommended Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to confirmation, a structured, multi-tiered experimental approach is required. The following workflow is designed to efficiently screen for and then validate the specific mechanism of action.

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the antimicrobial activity against a panel of representative bacteria and fungi.

-

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Include positive (standard antibiotic) and negative (vehicle) controls.

-

Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[9]

-

Protocol 2: COX-1/COX-2 Inhibition Assay (In Vitro)

-

Objective: To assess the direct inhibitory effect on COX enzymes.

-

Methodology:

-

Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Abcam) which typically measures the peroxidase activity of COX.

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

-

Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib, SC-560) to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the colorimetric or fluorescent product according to the kit protocol using a plate reader.

-

Calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 to determine potency and selectivity.[3]

-

Protocol 3: MAO-A Activity Assay

-

Objective: To measure the inhibition of monoamine oxidase A.

-

Methodology:

-

Use a commercial MAO activity assay kit, which often employs a substrate that is converted into a fluorescent or colorimetric product by MAO.

-

Prepare lysates from a suitable source rich in MAO-A (e.g., rodent brain mitochondria).

-

Incubate the lysate with various concentrations of the test compound or a known MAO-A inhibitor (e.g., Clorgyline).

-

Add the MAO substrate to initiate the reaction.

-

After a set incubation period, stop the reaction and measure the signal using a fluorometer or spectrophotometer.

-

Calculate the IC50 value to quantify the inhibitory potency.[11]

-

Quantitative Data Summary & Structure-Activity Relationship

While no direct quantitative data exists for the target compound, the table below summarizes IC50 values for related benzoxazole derivatives against relevant targets, providing a benchmark for future studies.

| Compound Class | Target | Representative IC50 Values | Reference |

| N-phenyl-benzoxazole derivatives | COX-2 | 0.04 - 0.93 µM | [3] |

| 2-substituted benzoxazoles | E. coli (MIC) | ~25 µg/mL | [9] |

| Benzoxazole derivatives | S. aureus (MIC) | 25 - 50 µg/mL | [4] |

| 5-thio-benzothiadiazole (MTDZ) | MAO-A | ~1 µM (inferred from behavioral data) | [11] |

The substitutions at the 2- and 5-positions of the benzoxazole ring are critical determinants of biological activity.[4] The 5-methoxy group is an electron-donating group that can influence the molecule's electronic properties and its ability to form hydrogen bonds. The 2-methylthio group is a key site for potential interactions with enzyme active sites, such as the hydrophobic pockets in COX enzymes or the active site of DNA gyrase.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, a comprehensive analysis of its chemical scaffold and the broader benzoxazole class provides a strong foundation for targeted investigation. The most promising hypotheses point towards roles in anti-inflammatory pathways via COX inhibition , antimicrobial action through DNA gyrase inhibition , and neuromodulatory effects via MAO-A inhibition . The experimental workflows detailed in this guide offer a clear and logical path forward for researchers to elucidate the true biological function of this compound, potentially unlocking a new therapeutic agent.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Biological activities of benzoxazole and its derivatives. (n.d.).

-

Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Indo American Journal of Pharmaceutical Sciences.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).

-

Kumar, A., Kumar, A., Kumar, V., Sharma, G., & Singh, R. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 13495. [Link]

- BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025).

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. [Link]

-

Ratajczak, T., Suszczyńska, A., & Kafarski, P. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(1), 101–117. [Link]

-

Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][2][4][5]thiadiazole (MTDZ) in male and female mice. (2024). Psychopharmacology, 241(9), 2097-2110. [Link]

- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (n.d.). Scholars Research Library.

- Market-available drugs with a benzoxazole moiety. (n.d.).

- 5-Methoxy-1,3-benzoxazole-2-thiol. (n.d.). BLD Pharm.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon Web Services.

-

Al-Ostath, A., Khan, I., Asiri, A. M., & Basheerkutty, N. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(15), 4983. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8][9] This technical guide outlines a comprehensive in vitro screening cascade for a specific analogue, 5-Methoxy-2-(methylthio)-1,3-benzoxazole (CAS No. 1071329-05-9). While this particular molecule is not extensively characterized in public literature, the well-documented anticancer and antimicrobial potential of the benzoxazole class provides a strong rationale for its systematic evaluation.[1][3][4][10][11][12][13][14] This document provides a strategic framework, detailing experimental protocols from broad-spectrum cytotoxicity profiling to preliminary mechanism of action and ADME-Tox assessments, designed to thoroughly elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Screening this compound

The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a recurring motif in numerous pharmacologically active agents.[5][6][7] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5][6][7][11][14] The demonstrated success of this scaffold in targeting various biological pathways, such as kinase inhibition, justifies the exploration of novel analogues.[1]

This compound incorporates key structural features—a methoxy group and a methylthio substituent—that offer potential for specific molecular interactions and metabolic pathways, distinguishing it from other reported analogues. The objective of this guide is to propose a logical, multi-tiered screening strategy to systematically evaluate its biological activity profile. This workflow is designed to maximize data acquisition from minimal compound quantity, a common constraint in early-stage drug discovery.

Strategic Screening Cascade

A tiered approach is essential for the efficient evaluation of a novel chemical entity. The proposed cascade begins with broad, high-throughput assays to identify general bioactivity and progresses to more complex, lower-throughput assays to define specificity and mechanism.

Caption: Proposed multi-tiered in vitro screening cascade.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general effect on cell viability across a diverse panel of human cancer cell lines.[15][16][17] This provides a foundational dataset to guide subsequent, more focused investigations. A lack of cytotoxicity does not preclude other biological activities, but its presence immediately prioritizes avenues such as oncology.

Recommended Cell Line Panel

A panel representing diverse cancer types is recommended to identify potential tissue-specific activity.

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Well-characterized, hormone-responsive line.[10][13] |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, aggressive phenotype.[4][7] |

| HepG2 | Hepatocellular Carcinoma | Metabolically active, relevant for hepatotoxicity.[10][13] |

| HCT-116 | Colorectal Carcinoma | Commonly used for apoptosis and cell cycle studies.[10][14] |

| A549 | Lung Carcinoma | Representative of a major cancer indication.[3] |

| HEK293 | Human Embryonic Kidney | Non-cancerous control for selectivity assessment.[18] |

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[18]

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[15][16]

Tier 2: Identifying the Target Class

Based on the primary screening results and the known activities of the benzoxazole scaffold, Tier 2 aims to narrow the focus to specific biological target classes.

Antimicrobial Activity Screening

Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties.[7][11][14][19][20]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Strain Selection: Use a panel of clinically relevant strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).[11][14]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: Perform serial dilutions of the test compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Profiling

Kinases are a major target class for benzoxazole-based anticancer agents, with VEGFR-2 being a notable example.[1][13] A broad panel screen is an efficient way to identify potential kinase targets.

Caption: General workflow for a kinase inhibition assay.

Methodology: Engage a contract research organization (CRO) or utilize commercially available kinase profiling services (e.g., Promega, Thermo Fisher). Typically, these services screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases. The output is usually expressed as "% inhibition" relative to a control. Hits from this primary screen can then be selected for more detailed IC₅₀ determination.

Tier 3: Elucidating Mechanism of Action

Once a primary activity is confirmed (e.g., cytotoxicity against a specific cell line), the next step is to investigate the underlying mechanism.

Apoptosis and Cell Cycle Analysis

Cytotoxic compounds frequently induce cell death via apoptosis or cause cell cycle arrest.[13]

Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.[16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Specific Enzyme Kinetics

For hits identified in the kinase screen, determining the half-maximal inhibitory concentration (IC₅₀) against the specific enzyme is crucial.[21]

Protocol: In Vitro Kinase IC₅₀ Determination

-

Assay Setup: Use a validated enzymatic assay for the target kinase (e.g., a fluorescence or luminescence-based assay that measures ATP consumption or substrate phosphorylation).[22][23][24][25]

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound.

-

Reaction: Initiate the kinase reaction by adding ATP at a concentration near its Km value to a mixture of the enzyme, substrate, and inhibitor.[21]

-

Detection: After a set incubation time, stop the reaction and measure the signal according to the assay manufacturer's protocol.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.[21]

Tier 4: Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical to identify potential liabilities that could halt development.[26][27][28][29][30]

Key In Vitro ADME Assays

| Assay | Purpose | Methodology |

| Metabolic Stability | Predicts in vivo clearance rate. | Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS.[26][29] |

| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Assess the compound's ability to inhibit major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS-based probe substrates.[26] |

| Plasma Protein Binding | Determines the fraction of unbound, active drug. | Measure the distribution of the compound between plasma and a protein-free buffer using rapid equilibrium dialysis (RED).[26][30] |

| Permeability (Caco-2) | Predicts intestinal absorption. | Measure the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[26][30] |

Preliminary Safety Assessment

-

hERG Inhibition Assay: Essential for assessing the risk of cardiac arrhythmia. This is typically done via automated patch-clamp or binding assays.[26]

-

Hepatotoxicity: Can be initially evaluated by measuring cytotoxicity in HepG2 cells after a prolonged (e.g., 72-hour) incubation.[27]

Conclusion and Future Directions

This guide presents a structured and scientifically grounded framework for the initial in vitro evaluation of this compound. By progressing through this tiered cascade, researchers can efficiently identify its primary biological activities, elucidate its mechanism of action, and uncover any potential liabilities. Positive results from this screening funnel would provide a strong rationale for advancing the compound into more complex cell-based models, medicinal chemistry optimization, and eventual in vivo efficacy studies. The versatility of the benzoxazole scaffold suggests that a systematic approach, as outlined here, is a worthwhile endeavor in the quest for novel therapeutic agents.

References

-

Charles River Laboratories. In Vitro ADME Assays. Available from: [Link]

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

-

Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

-

Patsnap Synapse. Top Enzymatic Assays for Drug Screening in 2025. Available from: [Link]

-

Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Available from: [Link]

-

RSC Publishing. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Available from: [Link]

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

-

NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available from: [Link]

-

ResearchGate. Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. Available from: [Link]

-

BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

-

PubMed. Enzyme assays for high-throughput screening. Available from: [Link]

-

ResearchGate. Anticancer activity of benzoxazole derivative (2015 onwards): a review. Available from: [Link]

-

SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. Available from: [Link]

-

MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

-

NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available from: [Link]

-

NIH. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]

-

Bentham Science Publishers. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. Available from: [Link]

-

Scilit. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Available from: [Link]

-

NIH. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

-

PMC - PubMed Central. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available from: [Link]

-

PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

-

Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

-

Multiwell Plates. Receptor Binding Assays. Available from: [Link]

-

ResearchGate. (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Available from: [Link]

-

IJPSSR. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

-

AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

-

ResearchGate. Biological activities of benzoxazole and its derivatives. Available from: [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]

-

ResearchGate. The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. Available from: [Link]

-

CORE. Studies in the Synthesis of Benzoxazole Compounds. Available from: [Link]

-

PubMed. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. scispace.com [scispace.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. researchgate.net [researchgate.net]

- 20. scilit.com [scilit.com]

- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. Enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]